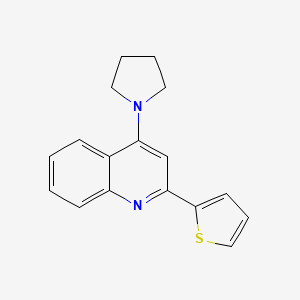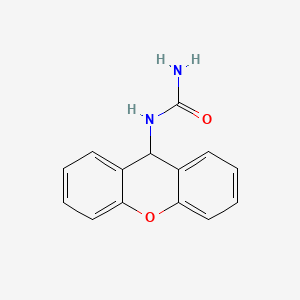
Urea, 9H-xanthen-9-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 9H-xanthen-9-yl-: is a compound that combines the structural features of urea and xanthene Urea is a simple organic compound with the formula CO(NH₂)₂, while xanthene is a tricyclic aromatic compound with the formula C₁₃H₈O The combination of these two structures results in a compound with unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 9H-xanthen-9-yl- typically involves the reaction of xanthene derivatives with urea under specific conditions. One common method is the reaction of 9H-xanthene-9-carboxylic acid with urea in the presence of a dehydrating agent such as acetic anhydride. This reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of Urea, 9H-xanthen-9-yl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: Urea, 9H-xanthen-9-yl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthone derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, Urea, 9H-xanthen-9-yl- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme inhibition and protein binding.
Medicine: In medicine, Urea, 9H-xanthen-9-yl- is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases, including cancer and neurodegenerative disorders.
Industry: In industrial applications, the compound is used in the development of new materials with specific properties. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of Urea, 9H-xanthen-9-yl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, its aromatic structure allows for interactions with DNA and proteins, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Xanthone: A structurally related compound with a similar aromatic framework.
Urea Derivatives: Compounds like thiourea and biuret share the urea moiety but differ in their overall structure and reactivity.
Uniqueness: Urea, 9H-xanthen-9-yl- is unique due to its combination of urea and xanthene structures. This dual nature provides it with a distinct set of chemical and physical properties, making it valuable for research and industrial applications.
Propriétés
Numéro CAS |
74428-56-1 |
|---|---|
Formule moléculaire |
C14H12N2O2 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
9H-xanthen-9-ylurea |
InChI |
InChI=1S/C14H12N2O2/c15-14(17)16-13-9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)13/h1-8,13H,(H3,15,16,17) |
Clé InChI |
WEDNBKOVRBVKBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-1-(4-pyridinyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15080754.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080759.png)
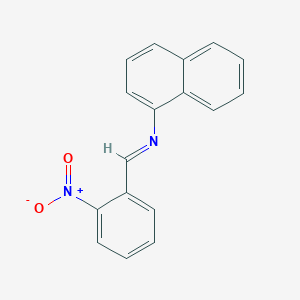
![2-(4-Isobutoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B15080781.png)
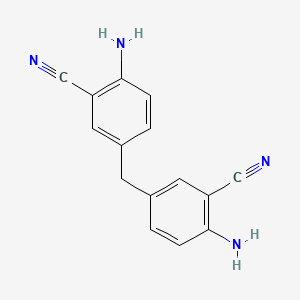
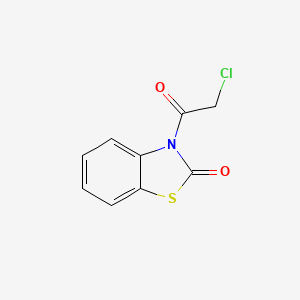
![N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]acetamide](/img/structure/B15080802.png)
![7-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine](/img/structure/B15080805.png)
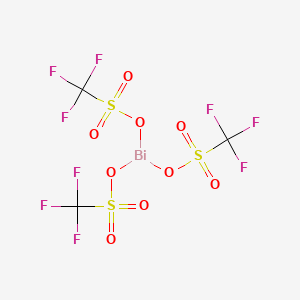
![4-Ethyl-6-[5-methyl-4-(1-methyl-1H-benzimidazol-2-YL)-1-(4-morpholinylmethyl)-1H-pyrazol-3-YL]-2-(4-morpholinylmethyl)-1,3-benzenediol](/img/structure/B15080817.png)
![Butyl 4-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]benzoate](/img/structure/B15080831.png)
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15080845.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-benzotriazol-1-yl)acetamide](/img/structure/B15080854.png)
